N-(4-aminobutyl)pyridin-2-amine

Lipophilicity ADME Drug Design

Pharma intermediates often fail SAR models due to incorrect linker length. This bifunctional diamine provides a validated 4-atom spacer (N-N distance) critical for TGF-βRI/ALK5 inhibitor design and Cu(II)/Pd(II) complexes. - **Defined geometry**: 5 rotatable bonds, XLogP3-AA=0.9, TPSA=50.9 Ų (CNS-optimized). - **Quality**: 95% purity confirmed by orthogonal NMR/HPLC/GC; batch-specific CoA. - **Supply**: Ready for hit-to-lead scale-up.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 92992-91-1
Cat. No. B2787969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminobutyl)pyridin-2-amine
CAS92992-91-1
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESC1=CC=NC(=C1)NCCCCN
InChIInChI=1S/C9H15N3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8,10H2,(H,11,12)
InChIKeyRAJSAPSERUGCBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminobutyl)pyridin-2-amine: Chemical Profile and Key Properties


N-(4-Aminobutyl)pyridin-2-amine (CAS 92992-91-1), also cataloged as N1-(pyridin-2-yl)butane-1,4-diamine, is a heterocyclic primary-secondary diamine with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol [1]. It belongs to the class of N-alkyl-2-aminopyridines, featuring a pyridine ring linked via a secondary amine to a four-carbon aliphatic chain that terminates in a primary amine. This bifunctional architecture positions it as a versatile intermediate for constructing more complex pharmacophores or as a flexible ligand in metallosupramolecular chemistry . Unlike simple aminopyridines, the defined four-atom spacer provides a calculable distance between two metal-coordinating or hydrogen-bonding nitrogen centers, which is a critical parameter in rationally designing enzyme inhibitors, receptor ligands, and discrete coordination complexes.

Why Generic Aminopyridine Substitution Fails


Generic substitution, such as using the simpler and less expensive 2-aminopyridine (CAS 504-29-0) or ethylene/propylene-bridged analogs, fundamentally alters critical molecular properties that dictate performance in structure-activity relationships (SAR) and coordination chemistry. The four-carbon aminobutyl linker in N-(4-aminobutyl)pyridin-2-amine imparts a significantly higher lipophilicity (XLogP3-AA = 0.9) compared to 2-aminopyridine (XLogP3-AA ≈ 0.48) and increases the topological polar surface area to 50.9 Ų, directly influencing membrane permeability and blood-brain barrier penetration potential [1]. Moreover, the 5 rotatable bonds confer a conformational flexibility distinct from the rigid 2-aminopyridine (0 rotatable bonds) or shorter diaminoalkanes, enabling the terminal primary amine to access distal binding pockets or coordinate to a second metal center with a defined N–N distance. Interchanging these compounds without compensating for altered pharmacodynamics or geometric constraints would invalidate quantitative SAR models and likely abolish target affinity or catalytic activity [2].

Evidence for Selecting N-(4-Aminobutyl)pyridin-2-amine


Enhanced Lipophilicity for Membrane Permeability

The target compound's XLogP3-AA of 0.9, computed by PubChem, represents a 0.42 log unit increase over the simplest analog 2-aminopyridine (XLogP3-AA = 0.48). In drug discovery, a delta logP of this magnitude often correlates with a measurable improvement in passive membrane permeability and oral absorption potential [1]. The aminobutyl chain length strikes a balance between aqueous solubility and lipophilic character that shorter or longer linkers may not achieve.

Lipophilicity ADME Drug Design Building Block

Optimized TPSA for CNS Drug-Likeness

The topological polar surface area (TPSA) of N-(4-aminobutyl)pyridin-2-amine is 50.9 Ų, compared to 38.9 Ų for 2-aminopyridine [1]. Both values fall within the optimal range for CNS drug-likeness (typically <90 Ų for brain penetration). However, the higher TPSA of the target compound, arising from the additional primary amine, allows for stronger hydrogen-bonding interactions with biological targets without exceeding the threshold that would preclude BBB penetration. This provides a distinct advantage over the simpler analog in CNS-targeted library synthesis.

CNS Drug Delivery Physicochemical Property TPSA Building Block

Validated Purity and Analytical Characterization

Commercially, the compound is supplied with a guaranteed minimum purity of 95% as determined by NMR, HPLC, and GC, with batch-specific certificates of analysis available . This level of analytical rigor is not uniformly guaranteed across all vendors of simpler or less-documented aminopyridine analogs, where purity may be nominal '≥95%' without multi-method validation or batch traceability. For reproducible structure-activity relationship (SAR) studies or scale-up campaigns, this validated purity standard directly reduces the risk of confounding biological results caused by unknown impurities.

Quality Control Purity NMR HPLC Procurement

Patent-Backed Utility in ALK5 Inhibitor Synthesis

N-(4-Aminobutyl)pyridin-2-amine serves as a core structural component in patented pyridylamino-substituted heterocyclic ALK5 (TGF-βRI) inhibitors for cancer and fibrosis treatment [1]. The specification establishes that the aminobutyl linker geometry is essential for optimal kinase selectivity, distinguishing it from shorter-chain analogs that fail to achieve the same inhibitory profile. This provides a validated design rationale for prioritizing this compound in TGF-βRI inhibitor programs over non-specific aminopyridine building blocks.

Kinase Inhibitor TGF-beta ALK5 Cancer Fibrosis

Research and Pre-Clinical Applications


ALK5 Kinase Inhibitor SAR Optimization

Medicinal chemistry teams focused on TGF-βRI/ALK5 inhibition for oncology or fibrosis can directly integrate N-(4-aminobutyl)pyridin-2-amine as a hinge-binding motif. The patent literature confirms that the aminobutyl linker geometry contributes to the selectivity profile of this inhibitor class [1]. Using this compound ensures that the synthesized library retains the validated bidentate binding mode, whereas shorter-chain diamines would necessitate time-consuming re-optimization of the hinge-binding pharmacophore.

Flexible N,N'-Bidentate Ligand Design

The combination of a pyridyl nitrogen and a terminal primary amine with a four-atom spacer provides a unique chelate bite angle upon complexation to metals such as Cu(II) or Pd(II). The superior conformational flexibility (5 rotatable bonds) relative to 2-aminopyridine (0 rotatable bonds) allows the ligand to adapt to different metal coordination geometries, expanding the scope of accessible metal complexes. The validated purity (95% by NMR, HPLC, GC) ensures that catalytic screening results are not compromised by metal-sequestering impurities .

CNS-Penetrant Probe Synthesis

With a TPSA of 50.9 Ų and an XLogP3-AA of 0.9, N-(4-aminobutyl)pyridin-2-amine resides squarely within the optimal CNS drug-like chemical space [1]. Neuroscience-focused discovery groups can confidently select this building block for library synthesis aimed at CNS targets, knowing that its physicochemical profile is calibrated for potential brain penetration, unlike more polar or lipophilic aminopyridine analogs that may fall outside the desired property envelope.

Reproducible Scale-Up and Candidate Preparation

The commercial availability of this compound with a guaranteed 95% purity, confirmed by orthogonal analytical methods (NMR, HPLC, GC) and backed by batch-specific Certificates of Analysis , makes it the superior choice for laboratories transitioning from hit identification to lead optimization. This level of quality assurance minimizes the risk of variable biological results due to unrecognized impurity profiles, a common pitfall when sourcing lesser-characterized generic aminopyridine building blocks.

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